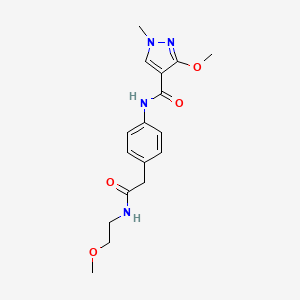
3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several papers discuss the synthesis and structural characterization of pyrazole derivatives. For instance, Hassan et al. (2014) and Hassan et al. (2015) elaborated on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells and human cancer cell lines, respectively (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015). These studies underscore the potential of pyrazole derivatives in medicinal chemistry, particularly in the development of new anticancer agents.
Cytotoxic Activity
The cytotoxic activities of these compounds against various cancer cell lines have been a significant area of research. The previously mentioned studies by Hassan et al. provide a foundation for exploring pyrazole derivatives as potential anticancer agents. This line of research aims to identify new therapeutic agents that can effectively target cancer cells without harming healthy cells.
Antibacterial Activity
Another significant application of these compounds is in the development of new antibacterial agents. Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives and evaluated them as potential antimicrobial agents. The study found that some derivatives showed high activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus strains, indicating their potential in addressing antibiotic resistance issues (Pitucha, Kosikowska, Urszula, & Malm, 2011).
Molecular Conformation and Hydrogen Bonding Studies
Studies on molecular conformation and hydrogen bonding, such as the one conducted by Asma et al. (2018), provide insights into the structural aspects of pyrazole derivatives. Understanding these properties can help in the rational design of new compounds with enhanced biological activities (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).
Eigenschaften
IUPAC Name |
3-methoxy-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-21-11-14(17(20-21)25-3)16(23)19-13-6-4-12(5-7-13)10-15(22)18-8-9-24-2/h4-7,11H,8-10H2,1-3H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZQVSOHGXPMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)CC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

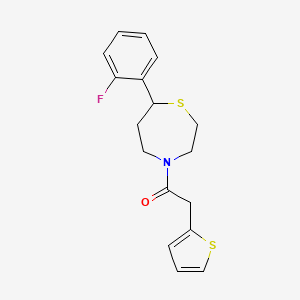
![N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2698620.png)


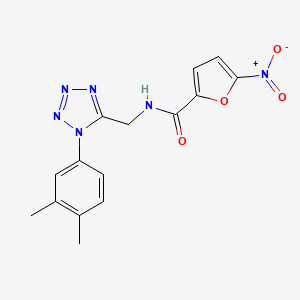

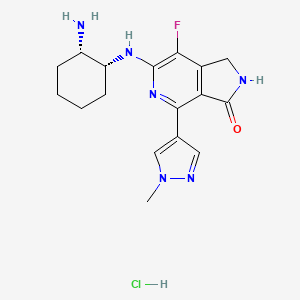
![2-cyclohexyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2698633.png)
![1-(4-chlorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2698634.png)
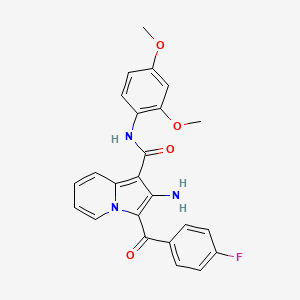
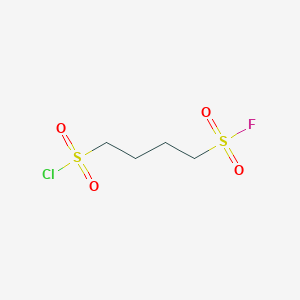
![6-Chloro-7-methylimidazo[1,2-b]pyridazine](/img/structure/B2698638.png)
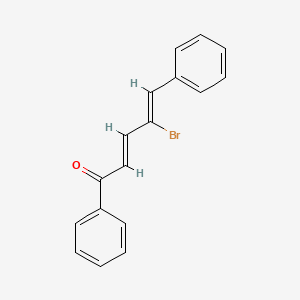
![9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)